N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a pyridine group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The resulting benzimidazole is then reacted with ethyl chloroformate to form an intermediate, which is subsequently coupled with 4-(pyridin-2-yl)piperazine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazolone derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, inhibiting their function. The piperazine ring may interact with receptors or enzymes, modulating their activity. These interactions can disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-N’-(pyridin-2-yl)piperazine-1-carboxamide
- N-(2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- N-(1H-benzimidazol-2-yl)-N’-(2-oxoethyl)piperazine-1-carboxamide
Uniqueness
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzimidazole and piperazine rings allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C19H21N7O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c27-17(24-18-22-14-5-1-2-6-15(14)23-18)13-21-19(28)26-11-9-25(10-12-26)16-7-3-4-8-20-16/h1-8H,9-13H2,(H,21,28)(H2,22,23,24,27) |
InChI Key |
WSKMRJAMPBGGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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